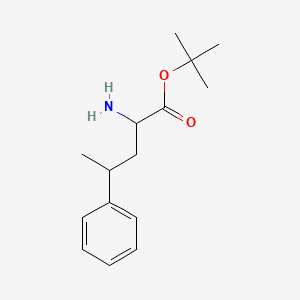

Tert-butyl 2-amino-4-phenylpentanoate

Description

Properties

IUPAC Name |

tert-butyl 2-amino-4-phenylpentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2/c1-11(12-8-6-5-7-9-12)10-13(16)14(17)18-15(2,3)4/h5-9,11,13H,10,16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGHLICNSQJZKMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C(=O)OC(C)(C)C)N)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4-phenylpentanoate typically involves the esterification of 2-amino-4-phenylpentanoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like distillation, crystallization, or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4-phenylpentanoate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Tert-butyl 2-amino-4-phenylpentanoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-amino-4-phenylpentanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The phenyl group may participate in π-π interactions, enhancing the compound’s binding affinity. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tert-butyl Alcohol (t-BuOH)

- Structure : A simple tertiary alcohol (C₄H₁₀O).

- Reactivity: Reacts violently with oxidizing agents (e.g., peroxides, chlorates) and strong acids, producing flammable gases like isobutylene . In contrast, the ester group in Tert-butyl 2-amino-4-phenylpentanoate likely reduces reactivity with acids but may still decompose under extreme conditions.

- Flammability : t-BuOH is highly flammable (NFPA flammability rating: 3), with a lower explosive limit (LEL) of 2.3% (22,000 ppm) . Tert-butyl esters generally exhibit lower flammability due to reduced volatility.

- The amino and phenyl groups in this compound may introduce additional toxicity risks, though specific data are unavailable.

Tert-butyl (3s,4r)-3-(hydroxymethyl)-4-(4-methoxyphenyl)pyrrolidine-1-carboxylate

- Structure: A pyrrolidine derivative with a tert-butyl ester and methoxyphenyl group (C₁₇H₂₅NO₄) .

- This suggests that tert-butyl esters with aromatic substituents (e.g., phenyl or methoxyphenyl) may exhibit enhanced stability compared to t-BuOH.

- This compound likely demands similar protocols due to shared functional groups.

Amino Acid tert-Butyl Esters (e.g., tert-butyl leucinate)

- Function : Used as protected intermediates in peptide synthesis.

- Reactivity: Susceptible to acidic cleavage (e.g., trifluoroacetic acid) but stable under basic conditions. This compound’s amino group may undergo nucleophilic reactions, necessitating inert atmospheres for sensitive syntheses.

- Safety: Limited acute toxicity data for amino acid esters, though tert-butyl groups generally reduce volatility and inhalation risks compared to t-BuOH .

Physicochemical Properties Comparison

Reactivity and Stability

- Acid Sensitivity: Unlike t-BuOH, which decomposes into isobutylene with strong acids , this compound’s ester linkage may cleave under acidic conditions, releasing 2-amino-4-phenylpentanoic acid.

- Oxidative Stability : The phenyl group may stabilize the molecule against oxidation, contrasting with t-BuOH’s explosive reactions to oxidizing agents .

- Thermal Decomposition: No data available, but tert-butyl esters generally decompose above 150°C, releasing volatile fragments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.